

Application Note: High-Fidelity Formylation of 2-Hydroxy-3-Nitroacetophenone

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Compound of Interest

Compound Name: 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde

CAS No.: 1253654-82-8

Cat. No.: B109112

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Executive Summary & Strategic Analysis

This application note details the optimized protocol for the side-chain formylation of 2-hydroxy-3-nitroacetophenone (1). This transformation is the critical first step in the synthesis of 8-nitrochromone scaffolds, which are essential pharmacophores in the development of leukotriene receptor antagonists (e.g., Pranlukast intermediates) and genotoxic impurity standards.

The "Formylation" Distinction

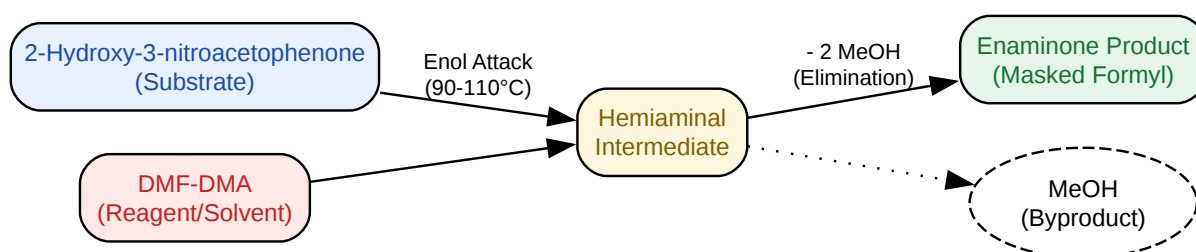
In the context of acetophenones, "formylation" typically refers to the installation of a one-carbon unit on the acetyl side chain to generate a 1,3-dicarbonyl equivalent. While classical Claisen condensation (Ethyl Formate/NaH) achieves this, modern drug development favors the Enaminone Route using N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Why DMF-DMA? (Causality & Logic)

- **Regiocontrol:** The 3-nitro group increases the acidity of the phenol. Strong bases like NaH (used with ethyl formate) often lead to competitive phenoxide formation and complex salt mixtures, complicating workup.
- **Atom Economy & Purity:** DMF-DMA serves as both reagent and solvent. The byproduct is volatile methanol, driving the equilibrium forward without requiring acid neutralization steps that generate inorganic waste.
- **Stability:** The resulting enaminone is a stable, crystalline "masked" aldehyde, unlike the unstable free -keto aldehyde obtained from formate condensation.

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via the condensation of the electron-rich enol of the acetophenone with the electrophilic acetal carbon of DMF-DMA, followed by the elimination of methanol.



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Figure 1: Mechanistic pathway for the formation of the enaminone intermediate.

Experimental Protocol: The Enaminone Route

Reagents & Equipment

Reagent	MW (g/mol)	Equiv.[1]	Role	Specification
2-Hydroxy-3-nitroacetophenone	181.15	1.0	Substrate	>98% Purity, Dry
DMF-DMA	119.16	1.5 - 2.0	Reagent	Freshly Distilled/Opened
Toluene (Optional)	92.14	5-10 Vol	Solvent	Anhydrous
Hexane/MTBE	-	-	Anti-solvent	ACS Grade

Equipment:

- 3-neck Round Bottom Flask (RBF) with internal temperature probe.
- Reflux condenser with drying tube (CaCl₂ or N₂ line).
- Magnetic stirrer or overhead stirrer (for scale >50g).

Step-by-Step Procedure

Step 1: Charge & Setup

- Charge 2-hydroxy-3-nitroacetophenone (1.0 equiv) into the RBF.
- Solvent Choice:
 - Method A (Neat - Preferred for Scale): Add DMF-DMA (2.0 - 3.0 equiv) directly. This acts as the solvent.[2][3]
 - Method B (Solution - Preferred for Monitoring): Suspend substrate in Toluene (5 volumes), then add DMF-DMA (1.5 equiv).
- Note: The 3-nitro group makes the substrate less soluble initially. Agitation is critical.

Step 2: Reaction (Thermodynamic Control)

- Heat the mixture to 90–100°C (internal temperature).
- Observation: The suspension will dissolve, turning into a deep red/orange homogeneous solution.
- Maintain reflux for 3–5 hours.
- Causality: Methanol is generated. If using Toluene, a Dean-Stark trap is not usually necessary as the equilibrium favors the product at this temperature, but open reflux with a drying tube allows MeOH escape.

Step 3: In-Process Control (IPC)

- TLC System: Hexane:Ethyl Acetate (6:4).
- Visualization: UV (254 nm). The product (Enaminone) is more polar and highly UV active (bright yellow/orange spot) compared to the starting acetophenone.
- Target: < 2% remaining starting material.

Step 4: Workup & Isolation

- Cool the reaction mixture to room temperature (20–25°C).
- Crystallization:
 - If Neat: The product often precipitates spontaneously upon cooling. If not, add MTBE or Hexane (5 volumes) dropwise with stirring.
 - If Toluene: Cool to 0–5°C. The product will crystallize.
- Filter the solid using a Büchner funnel.[\[1\]](#)
- Wash: Wash the cake with cold MTBE (2 x 2 volumes) to remove residual DMF-DMA and trace impurities.
- Drying: Vacuum dry at 40°C for 6 hours.

Expected Results & Data

Parameter	Specification
Appearance	Bright orange to red crystalline solid
Yield	85% – 95%
Melting Point	160–165°C (Decomposes)
¹ H NMR (DMSO- d ₆)	2.90 (s, 3H, N-Me), 3.15 (s, 3H, N-Me), 5.80 (d, 1H, J=12Hz, alkene), 7.90 (d, 1H, J=12Hz, alkene).

Alternative Method: Claisen Condensation (Ethyl Formate)

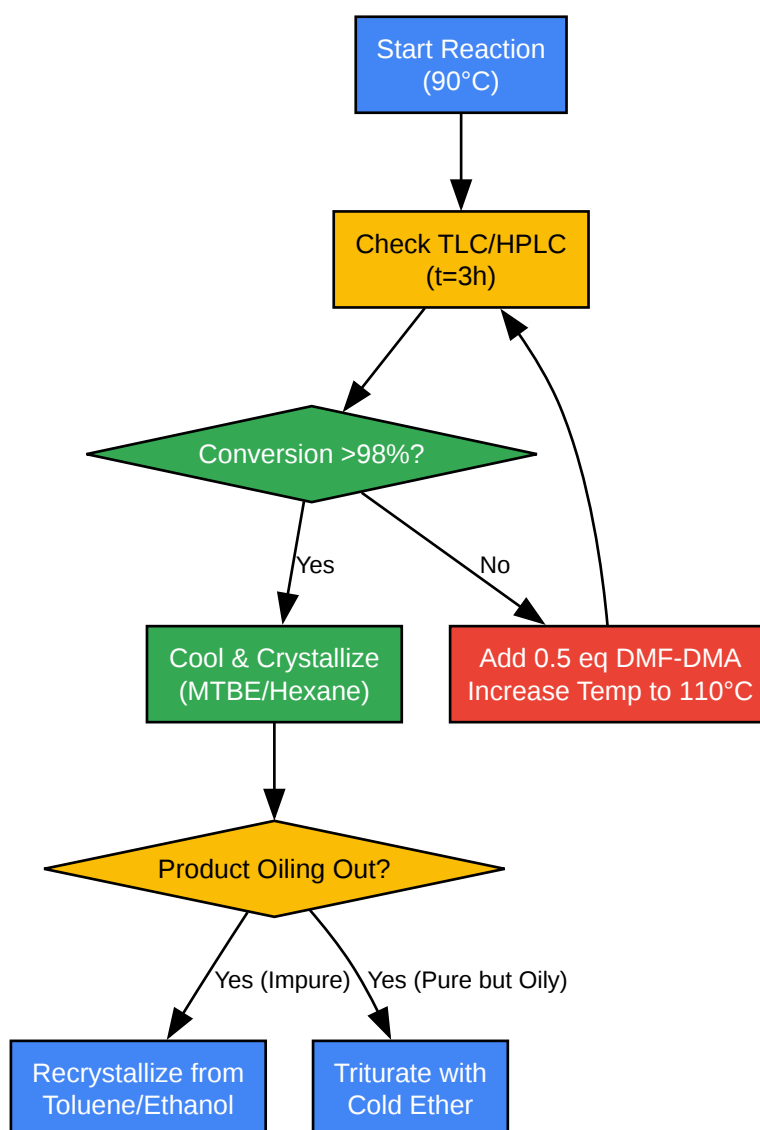
Use this method ONLY if DMF-DMA is unavailable or if the free aldehyde/enol is strictly required.

Protocol Summary:

- Suspend NaH (2.5 equiv, 60% in oil) in anhydrous THF under N₂.
- Add 2-hydroxy-3-nitroacetophenone (1.0 equiv) dropwise at 0°C. (Caution: Exothermic evolution).
- Stir for 30 min (formation of phenoxide/enolate dianion).
- Add Ethyl Formate (3.0 equiv) dropwise.
- Allow to warm to RT and stir for 12 hours.
- Quench: Carefully add dilute HCl/ice. The product precipitates as the 2-(3-nitrophenyl)-3-oxoacetaldehyde -keto aldehyde.

Critical Drawback: The 3-nitro group makes the ring electron-deficient, increasing the risk of nucleophilic attack on the ring by the hydride or solvent, leading to lower purity profiles compared to the DMF-DMA route.

Troubleshooting & Optimization Workflow



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Figure 2: Decision tree for reaction monitoring and troubleshooting.

Safety & Handling

- Nitro Compounds: 2-hydroxy-3-nitroacetophenone possesses a nitro group.[4] While stable, avoid subjecting the dry solid to extreme shock or temperatures >200°C.
- DMF-DMA: Moisture sensitive.[5] Hydrolyzes to DMF and Methanol. Store under Nitrogen.[5] Corrosive and flammable.
- Exotherm: The initial mixing of substrate and DMF-DMA can be slightly exothermic.

References

- Enaminone Synthesis Context
 - Title: Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one derivatives. [3][6]
 - Source: ResearchGate / Journal of Chemical and Pharmaceutical Research.
 - Relevance: Establishes the standard DMF-DMA protocol for ortho-hydroxy acetophenones.
- Chromone Precursor Validation
 - Title: Synthesis of Substituted 3-Formyl Chromones.[4]
 - Source: Asian Journal of Chemistry.
 - Relevance: Confirms the use of Vilsmeier-type reagents and formylation precursors for nitro-substituted chromones.[4]
- Commercial Protocol Verification
 - Title: (E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one Product Page.[3][6][7][8]
 - Source: Sigma-Aldrich.[8]
 - Relevance: Verifies the stability and physical form (solid) of the enaminone product.
- Green Synthesis & Optimization
 - Title: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal.

- Source: BenchChem Technical Notes.
- Relevance: Provides data on temperature optimization (reflux vs. room temp) for DMF-DMA reactions.

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